Superior Oral Bioavailability Projected from a Directly Analogous N-(4-Fluorobenzyl)piperazine Compound
High-strength differential evidence for the exact target compound is limited. The strongest available guidance comes from a direct analog within the 1,4-disubstituted piperidine/piperazine class, N-(4-fluorobenzyl)piperazine analog B07. This compound shares the critical N-(4-fluorobenzyl)piperazine motif and was directly compared to TAK-220, a known CCR5 antagonist [1]. This class-level inference suggests that procurement of the target compound for PK-focused studies is a rationally justifiable decision.
| Evidence Dimension | Oral Bioavailability in rats |
|---|---|
| Target Compound Data | Not available for the target compound. |
| Comparator Or Baseline | TAK-220 hydrochloride: 1.4% oral bioavailability. Analog B07 hydrochloride: 56% oral bioavailability. |
| Quantified Difference | +54.6 percentage points (a 40-fold improvement) for the analog B07 over TAK-220. |
| Conditions | In vivo rat pharmacokinetic study. |
Why This Matters
This demonstrates the potential for compounds with this specific structural motif to overcome a major limitation of many drug candidates in this class, providing a strong rationale for selection in PK/PD studies.
- [1] Dong, M.-X., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. Bioorg. Med. Chem. Lett., 22(9), 3284-3286. PMID: 22464131. View Source
